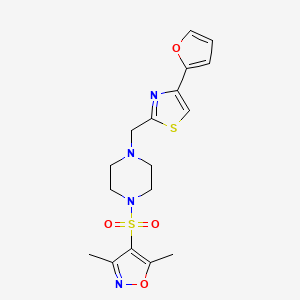

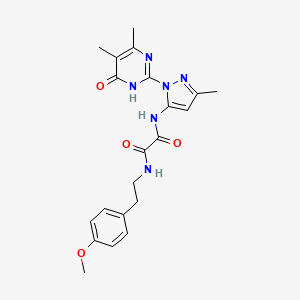

![molecular formula C21H25N5O3 B2530090 8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915927-04-7](/img/structure/B2530090.png)

8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of imidazo[2,1-f]purinone, which is a class of molecules known for their potential biological activities, including acting as adenosine receptor antagonists. The specific structure of this compound suggests it may have unique properties and interactions with biological targets due to its substitution pattern.

Synthesis Analysis

The synthesis of imidazo[2,1-f]purinone derivatives has been explored in various studies. For instance, the synthesis of related structures has been reported where different substitutions at the 1-, 3-, and 8-positions were evaluated to improve potency and hydrophilicity . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. The unexpected photochemical transformation of imidazole derivatives containing the 5-hydroxy-2-methyl-4H-pyran-4-one moiety leading to imidazo[1,5-a]pyridine-5,8-dione derivatives indicates that photochemical methods could be a viable synthetic route for related compounds .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purinone derivatives is crucial for their biological activity. X-ray diffraction analysis has been used to unambiguously determine the structures of imidazole and imidazo[1,5-a]pyridine-5,8-dione derivatives . This technique could similarly be employed to confirm the structure of 8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. Docking and 3D-QSAR studies have been utilized to investigate the A(3) binding disposition of related compounds, which could provide insights into the molecular interactions and activity of the compound .

Chemical Reactions Analysis

The reactivity of imidazo[2,1-f]purinone derivatives can lead to various transformations. For example, 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones react in boiling acetic acid to give new indole and imidazolinone derivatives . This suggests that the compound may also undergo interesting chemical reactions under specific conditions, which could be explored to generate novel derivatives or to understand its stability and reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purinone derivatives are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, hydrophilicity, and binding affinity to biological targets. The SAR studies mentioned in the papers provide a foundation for understanding how different substitutions can impact these properties . Characterization techniques such as 1H NMR, 13C NMR, IR spectra, and mass spectrometry have been employed to characterize related compounds, which would be applicable for analyzing the physical and chemical properties of the compound .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Mesoionic Purinone Analogs: Research has explored the synthesis and properties of mesoionic purinone analogs, closely related to purine-2,8-dione, showing their existence predominantly in a specific tautomeric form and their reactivity in hydrolytic ring-opening reactions and 1,3-dipolar cycloadditions (Coburn & Taylor, 1982).

- Imidazo[1,2-a]-s-triazine Nucleosides: Another study reported the chemical synthesis of related purine analogues, focusing on their synthesis and antiviral activity. This research provides insights into the chemical behaviors of such compounds under different synthetic conditions (Kim et al., 1978).

Biological Evaluation and Potential Applications

- Potential Antidepressant Agents: A study focused on the synthesis and evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity, indicating potential applications as antidepressant agents (Zagórska et al., 2016).

- Structure-Activity Relationships: Another research effort delved into the structure-activity relationships and molecular studies of novel derivatives, showing affinity for serotoninergic and dopaminergic receptors, with implications for antidepressant and anxiolytic-like activities (Zagórska et al., 2015).

- Adenosine Receptor Antagonists: Further exploration into the modification of similar structures aimed at improving potency and hydrophilicity for potential use as adenosine receptor antagonists, underscoring the therapeutic potential of these compounds (Baraldi et al., 2008).

Propiedades

IUPAC Name |

6-(3-hydroxypropyl)-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-14-15(2)26-17-18(22-20(26)24(14)11-7-13-27)23(3)21(29)25(19(17)28)12-10-16-8-5-4-6-9-16/h4-6,8-9,27H,7,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXIXWPFFBWKAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

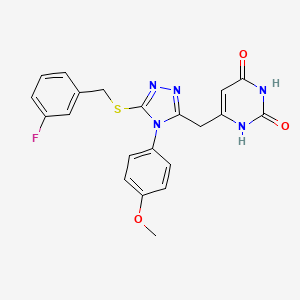

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2530011.png)

![2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile](/img/structure/B2530013.png)

![2-[[1-[4-(2-Methyl-1,3-oxazol-4-yl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530017.png)

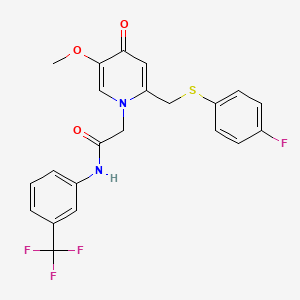

![Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2530019.png)

![3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole](/img/structure/B2530022.png)

![N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2530023.png)

![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2530028.png)

![3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2530029.png)

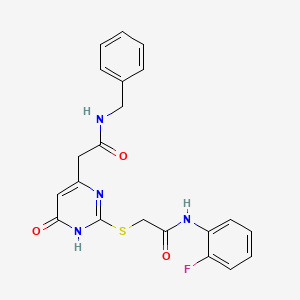

![2-[4-(4-Ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2530030.png)